2-Methylbutyl (E)-(+)-2-methylisocrotonate
Description
Structure
3D Structure
Properties
CAS No. |
97752-29-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methylbutyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h6,8H,5,7H2,1-4H3/b9-6+ |
InChI Key |
DEJJNOHKWLTTKE-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(C)COC(=O)/C(=C/C)/C |
Canonical SMILES |
CCC(C)COC(=O)C(=CC)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereocontrol
Strategies for the Enantioselective Synthesis of 2-Methylbutyl (E)-(+)-2-methylisocrotonate
The enantioselective synthesis of the target ester is critically dependent on the preparation of the optically pure alcohol moiety, (S)-(+)-2-methyl-1-butanol. Various strategies have been developed to obtain this key chiral building block.
Chiral Pool Synthesis Utilizing Natural Precursors
(S)-(-)-2-Methyl-1-butanol can be used as a reactant in esterification reactions to produce various esters, such as methylbutyl-2-(3-thienyl)acetate. sigmaaldrich.com This establishes a precedent for its use in synthesizing chiral esters like the target compound.
Asymmetric Catalysis for Stereo-controlled Esterification and Alkylation
Asymmetric catalysis offers a powerful tool for the synthesis of chiral esters with high enantioselectivity. frontiersin.org While direct asymmetric catalysis for the synthesis of this compound is not extensively documented, general methods for the catalytic asymmetric synthesis of chiral esters are well-established and applicable.
One such approach involves the nickel-catalyzed enantioconvergent coupling of a racemic alkyl halide with an olefin in the presence of a hydrosilane, which allows for the direct synthesis of esters of enantioenriched dialkyl carbinols. nih.govacs.org Another strategy is the palladium-catalyzed enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. acs.orgnih.gov These methods highlight the potential of transition-metal catalysis in controlling stereochemistry during ester formation.
Furthermore, biocatalysis, particularly with lipases, has emerged as a highly effective method for stereocontrolled esterification. Lipase-catalyzed transesterification reactions are widely used for the kinetic resolution of chiral alcohols, providing access to enantiomerically pure alcohols and esters. nih.gov For instance, lipase (B570770) from Candida antarctica (CALB) is a versatile biocatalyst for the acylation of alcohols. acs.orgnih.gov
Table 1: Examples of Asymmetric Catalysis for Chiral Ester Synthesis
| Catalytic System | Substrates | Product Type | Key Features |
| Nickel/Hydrosilane | Racemic alkyl halide, olefin, acyl bromide | Chiral dialkyl carbinol esters | Enantioconvergent coupling, good functional group tolerance. nih.govacs.org |
| Palladium(II) complex | (Z)-2-alkene-1-ols, carboxylic acids | Branched allylic esters | High enantioselectivity, broad substrate scope. acs.orgnih.gov |
| Lipase (e.g., CALB) | Racemic secondary alcohols, acyl donor | Enantioenriched esters and alcohols | High enantioselectivity, mild reaction conditions. nih.govacs.org |
Kinetic Resolution and Dynamic Kinetic Resolution Approaches
Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. In the context of synthesizing the target ester, kinetic resolution of racemic 2-methyl-1-butanol (B89646) can provide the desired (S)-enantiomer. Lipase-catalyzed kinetic resolution through transesterification is a particularly effective method. nih.govpolimi.itmdpi.com For example, the lipase from Pseudomonas cepacia has been used for the resolution of chiral amines, which are precursors to other complex molecules, demonstrating the utility of this enzyme class in producing enantiopure compounds. polimi.it
Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution, as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer. nih.govmdpi.com This is achieved by combining an enantioselective reaction with in situ racemization of the slower-reacting enantiomer. acs.org Chemoenzymatic DKR, which pairs a metal catalyst for racemization with a lipase for enantioselective acylation, has been successfully applied to a variety of secondary alcohols. mdpi.comacs.orgnih.gov Ruthenium complexes are often used as racemization catalysts in conjunction with lipases like Novozyme® 435. mdpi.com
Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution for Secondary Alcohols
| Method | Description | Maximum Theoretical Yield | Key Components |
| Kinetic Resolution | Enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. | 50% | Chiral catalyst (e.g., lipase), racemic substrate. polimi.it |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the unreacted enantiomer. | 100% | Chiral catalyst (e.g., lipase), racemization catalyst (e.g., Ru complex), racemic substrate. nih.govmdpi.com |
Regioselective and Stereoselective Preparation of the (E)-Double Bond Geometry
The acidic component of the target ester, tiglic acid, is (E)-2-methyl-2-butenoic acid. The synthesis of tiglic acid requires control of the double bond geometry to favor the more stable (E)-isomer over the (Z)-isomer, angelic acid. wikipedia.org
Several synthetic routes to tiglic acid have been reported. One method involves the Perkin reaction. chemicalbook.com Another approach is the Grignard reaction of an appropriate Grignard reagent with pyruvic acid or α-ketobutyric acid, followed by dehydration of the resulting 2-hydroxy-2-methylbutyric acid intermediate under acidic conditions, typically with sulfuric acid. google.comchemicalbook.com An industrial method for preparing tiglic acid involves the synthesis of 3-methyl-3-penten-2-one (B7765926) from acetaldehyde (B116499) and butanone, followed by oxidation with sodium hypochlorite. google.com The biosynthesis of tiglic acid in some organisms proceeds from isoleucine via 2-methylbutyric acid. nih.gov
Development of Efficient and Scalable Synthetic Routes for Industrial and Research Applications
For a compound to be viable for industrial and research applications, efficient and scalable synthetic routes are essential. For the alcohol component, the use of (S)-(−)-2-methyl-1-butanol from the chiral pool is a scalable option, given its commercial availability. orgsyn.org For the less common R-(+)-enantiomer, the development of scalable asymmetric syntheses, such as the boronic ester homologation, is crucial. sciforum.net
For tiglic acid, a patent describes an industrial preparation method that starts from readily available precursors, acetaldehyde and butanone, and proceeds through a 3-methyl-3-penten-2-one intermediate. google.com This process is designed for large-scale production. Another patented method describes a simple synthesis of tiglic acid via a Grignard reaction followed by dehydration, which may also be amenable to scaling up. google.com
Analysis of Side Products and Impurities in Synthetic Processes
The purity of the final product is paramount, and understanding the potential side products and impurities from the synthetic process is crucial. In the synthesis of tiglic acid, a primary impurity is its (Z)-isomer, angelic acid. wikipedia.org The reaction conditions, particularly in dehydration reactions, must be optimized to maximize the formation of the desired (E)-isomer.
During the esterification step, potential impurities include unreacted (S)-(+)-2-methyl-1-butanol and tiglic acid. Side reactions, such as the dehydration of the alcohol under acidic conditions, could also lead to impurities. In lipase-catalyzed resolutions, the separation of the acylated product from the unreacted alcohol is a key purification step. nih.gov The analysis of these impurities often relies on chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with spectroscopic methods for identification.
Exploratory Investigations into Biological and Ecological Roles
Research on Chemoreceptive Interactions and Receptor Specificity
The perception of chemical cues by organisms is fundamental to their survival and reproduction. The study of how 2-Methylbutyl (E)-(+)-2-methylisocrotonate interacts with olfactory and gustatory receptors provides a window into its potential to influence behavior.
In insects, the detection of odors is crucial for locating food, mates, and suitable oviposition sites. nih.govncsu.edunih.govmdpi.comresearchgate.net Olfactory receptors in insects are highly sensitive and can respond to low concentrations of volatile compounds. ncsu.edu Given that many esters act as attractants for various insect species, it is plausible that this compound could activate specific olfactory receptors in certain insects, guiding their foraging or reproductive behaviors.
Table 1: General Olfactory Profile of this compound
| Odor Descriptor | Associated Perception |
| Fruity | Sweet, reminiscent of fruits like apples. scent.vn |
| Floral | Fragrant, similar to flowers. scent.vn |
| Herbal | Aromatic, with green and chamomile-like notes. scent.vn |
The sense of taste, or gustation, involves the detection of non-volatile chemicals through direct contact. ncsu.edu In insects, gustatory receptors are located on the mouthparts, antennae, and feet, and they play a critical role in evaluating the suitability of a food source. ncsu.eduelifesciences.org Some plant-derived compounds can act as feeding deterrents by activating bitter taste receptors. elifesciences.org
While there is a lack of specific research on the gustatory effects of this compound, it is known that some volatile aroma compounds can also elicit a taste response. nih.gov For instance, certain fruity esters have been found to enhance the perception of sweetness. researchgate.net The interaction of such compounds with taste receptors can be complex, with some hydrophobic molecules binding to the transmembrane domain of taste receptors. nih.gov Given its ester structure, it is conceivable that this compound could modulate the gustatory experience of organisms that come into direct contact with it, though further research is needed to confirm this.
Role as a Potential Semiochemical in Ecological Systems
Semiochemicals are chemicals that mediate interactions between organisms. They can act as signals for communication, defense, or attraction. The volatile nature of this compound suggests it may function as a semiochemical in various ecological contexts. europa.eu
Volatile organic compounds (VOCs) released by plants play a crucial role in communication, both with other plants and with animals. nih.govnih.gov These signals can warn neighboring plants of herbivore attacks, priming their defenses. nih.gov While a direct role for this compound in plant-plant communication has not been established, the release of volatile esters is a common response to herbivory. capes.gov.brnih.gov
In the animal kingdom, esters are known to be components of pheromones, which are chemical signals used for communication within a species. A related compound, 2-Methylbutyl 2-methylpropionate, has been identified as a semiochemical. pherobase.com This suggests that this compound could potentially have a similar function in some organisms, although specific evidence is currently lacking.
The interaction between plants and insects is often mediated by a complex blend of volatile chemicals. nih.govrsc.orgresearchgate.netusda.gov Esters are a significant class of compounds involved in these interactions.
Defense against Herbivores: Plants can also use volatile compounds as a defense mechanism against herbivores. capes.gov.brresearchgate.net These compounds can act as direct deterrents, repelling insects from feeding, or as indirect defenses by attracting the natural enemies of the herbivores. capes.gov.brfrontiersin.org While there is no direct evidence of this compound acting as a defensive compound, some volatile esters have been shown to repel herbivores. frontiersin.org The release of specific volatile blends following herbivore damage can signal to predatory or parasitic insects that prey is available. capes.gov.brnih.gov
Table 2: Potential Ecological Roles of this compound
| Ecological Interaction | Potential Role of the Compound | Supporting Rationale |
| Plant-Pollinator | Attractant | Fruity and floral scent profile is common in pollinator-attracting floral bouquets. scent.vnrsc.orgresearchgate.net |
| Plant-Herbivore | Defensive (Direct or Indirect) | Volatile esters can act as feeding deterrents or attract natural enemies of herbivores. capes.gov.brresearchgate.netfrontiersin.org |
| Interspecific Communication | Semiochemical | Volatile nature and ester structure are characteristic of signaling molecules. europa.eu |
| Intraspecific Communication | Pheromone Component | Related ester compounds are known to be semiochemicals. pherobase.com |
Exploration of Bioactivity Profiles Based on Structural Homologs
The bioactivity of a specific chemical compound can often be inferred by examining its structural homologs. In the case of this compound, a monoterpene ester, its biological and ecological roles can be explored by investigating related monoterpenes and their derivatives. Terpenes and their derivatives are natural secondary metabolites widely found in essential oils and are known for a range of biological activities, including antioxidant and antimicrobial properties. nih.govresearchgate.netresearchgate.net The lipophilic nature of monoterpenes allows them to interact with and penetrate cell membranes, which is a key factor in their bioactivity. nih.gov
Screening for Antioxidant Activity in In Vitro Systems
The antioxidant potential of terpenes and their esters is a subject of significant research. researchgate.netresearchgate.netcolab.ws This activity is crucial in mitigating oxidative stress caused by reactive oxygen species (ROS). researchgate.net Various in vitro assays are employed to determine the antioxidant capacity of these compounds, often revealing that their effectiveness is linked to their chemical structure, including the presence and position of functional groups. nih.govresearchgate.net
While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, the antioxidant activity of phenolic compounds and their esters has been extensively studied. The esterification of phenolic acids can enhance their solubility in lipophilic environments, potentially increasing their antioxidant efficacy within cell membranes. scispace.comnih.gov It has been observed that the antioxidant activity of phenolic acid esters is influenced by the position of hydroxyl groups on the aromatic ring. nih.gov For example, vanillyl hexanoate, an ester, has demonstrated significant antioxidant activity. nih.gov
Commonly used in vitro methods to assess antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) and cupric ion reducing antioxidant capacity (CUPRAC) assays. nih.gov Studies on various essential oils and their terpene components have shown that phenolic monoterpenes, in particular, exhibit strong antioxidant capabilities. researchgate.net For example, γ-terpinene has been shown to enhance the oxidative stability of oils at high temperatures by regenerating endogenous antioxidants like tocopherol. acs.org The antioxidant activity of terpenes is not only due to direct radical scavenging but also through the enhancement of endogenous antioxidant systems. researchgate.net
Below is a table summarizing the antioxidant activity of some terpene esters and related compounds from various studies, which helps to contextualize the potential activity of this compound.
| Compound/Extract | Assay | Results | Reference |
| Vanillyl Hexanoate | CUPRAC | TEAC = 0.889 | nih.gov |
| 2-Hydroxybenzyl Hexanoate | CUPRAC | TEAC = 0.407 | nih.gov |
| 4-Hydroxybenzyl Hexanoate | CUPRAC | TEAC = 0.294 | nih.gov |
| Cumaric Acid C10 Ester | H₂O₂ Scavenging | Active in Nigella sativa oil-based emulsion | nih.gov |
| Ferulic Acid C10 Ester | Superoxide Scavenging | Less active than parent acid in aqueous environment | nih.gov |
TEAC: Trolox Equivalent Antioxidant Capacity
Assessment of Antimicrobial Properties against Microbial Strains
The antimicrobial properties of monoterpenes and their derivatives are well-documented, with many essential oils owing their protective functions to these compounds. nih.govmdpi.commdpi.com These compounds have been shown to be effective against a range of pathogenic and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com The effectiveness of these compounds is often related to their chemical structure, with oxygenated terpenes such as alcohols and phenols generally showing higher antimicrobial activity than hydrocarbon terpenes. mdpi.com
Structural homologs of this compound, particularly other monoterpene esters like linalyl acetate (B1210297), have been evaluated for their antimicrobial effects. nih.gov Studies have shown that the antimicrobial activity can vary significantly depending on the specific ester and the microbial strain being tested. nih.govbohrium.com For instance, while some monoterpene esters show broad-spectrum activity, others may be more effective against specific types of microorganisms. nih.govmdpi.com The length of the alkyl chain in phenolic acid esters has been shown to influence antimicrobial efficacy, with longer chains sometimes leading to increased activity. scispace.combohrium.com
The minimum inhibitory concentration (MIC) is a standard measure used to quantify the antimicrobial effectiveness of a compound. Research on various monoterpenes and their esters has yielded a range of MIC values against different pathogens. For example, fatty acid methyl esters have been shown to inhibit the growth of bacteria such as Bacillus subtilis and Staphylococcus aureus at concentrations as low as 0.125 mg/mL. scielo.br
The following table presents the minimum inhibitory concentrations (MIC) for several structural homologs and related terpene compounds against various microbial strains.
| Compound | Microbial Strain | MIC | Reference |
| Linalyl Acetate | Staphylococcus aureus | >10 mg/mL | nih.gov |
| Linalyl Acetate | Escherichia coli | >10 mg/mL | nih.gov |
| Fatty Acid Methyl Esters | Bacillus subtilis | 0.125 mg/mL | scielo.br |
| Fatty Acid Methyl Esters | Staphylococcus aureus | 0.125 mg/mL | scielo.br |
| Fatty Acid Methyl Esters | Pseudomonas aeruginosa | 0.5 mg/mL | scielo.br |
| Fatty Acid Methyl Esters | Candida albicans | 0.5 mg/mL | scielo.br |
| Phenolic Acid Butyl Esters | Bacillus cereus | <1.25 mM | researchgate.net |
| Phenolic Acid Butyl Esters | Saccharomyces cerevisiae | <1.25 mM | researchgate.net |
Mechanisms of Action for Observed Biological Effects
The biological effects of monoterpenes and their esters are underpinned by several mechanisms of action. For their antimicrobial activity, a primary mechanism is the disruption of microbial cell membranes. nih.govmdpi.commdpi.com Due to their lipophilic nature, these compounds can partition into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. nih.gov This disruption can interfere with vital cellular processes such as respiration and ion transport, ultimately leading to cell death. nih.gov Scanning electron microscopy studies have visually confirmed that terpenes can cause significant damage to the cellular membranes of bacteria, leading to the leakage of intracellular contents. mdpi.com
Some monoterpenes, like linalool, have been suggested to act by depolarizing the cell membrane and interfering with the respiratory chain, which leads to cell death. mdpi.com The presence of a hydroxyl group in the structure of monoterpenes, as seen in phenolic and alcoholic terpenes, is often associated with stronger antimicrobial activity, possibly due to the ability to form hydrogen bonds with cellular targets. mdpi.com
In terms of antioxidant mechanisms, terpenes can act as direct antioxidants by scavenging free radicals. researchgate.net The ability to donate a hydrogen atom from a hydroxyl group is a key feature of the antioxidant activity of phenolic terpenes. nih.gov Furthermore, some terpenes can act as indirect antioxidants by up-regulating the expression of endogenous antioxidant enzymes. researchgate.net For example, γ-terpinene has been shown to regenerate other antioxidants like tocopherol, thereby prolonging their protective effects. acs.org The antioxidant mechanism can also involve the chelation of metal ions that can catalyze oxidative reactions.
The ability of these compounds to penetrate cellular membranes also plays a role in their antioxidant action, allowing them to protect intracellular components from oxidative damage. nih.gov The structural features of the ester, such as the nature of the fatty acid and the phenolic moiety, can influence its partitioning and orientation within the membrane, thereby affecting its antioxidant and antimicrobial efficacy. nih.gov
Metabolism, Biotransformation, and Environmental Dynamics
Characterization of Metabolic Pathways in Biological Systems
The metabolism of 2-Methylbutyl (E)-(+)-2-methylisocrotonate is anticipated to proceed through several key pathways, primarily initiated by the cleavage of its ester bond.
The principal metabolic route for esters is enzymatic hydrolysis, a reaction catalyzed by various esterases present in the body. libretexts.org This process involves the cleavage of the ester bond, yielding the corresponding alcohol and carboxylic acid. libretexts.org For this compound, this hydrolysis results in the formation of 2-methyl-1-butanol (B89646) and (E)-2-methyl-2-butenoic acid, also known as tiglic acid. wikipedia.orgnih.gov
This reaction is generally rapid and efficient, representing a major detoxification pathway for many xenobiotic esters. The reaction can be represented as follows:
this compound + H₂O → 2-Methyl-1-butanol + (E)-2-methyl-2-butenoic acid
The rate of this hydrolysis can be influenced by the structure of the ester and the specific enzymes involved. nih.gov
Following or in parallel with ester hydrolysis, both the parent compound and its primary metabolites can undergo further biotransformation through oxidative and reductive pathways.
Oxidative Metabolism: The branched alkyl chain of 2-methyl-1-butanol and the methyl group on the tiglic acid moiety are potential sites for oxidation. Cytochrome P450 (CYP) enzymes, particularly those from the CYP4 family, are known to be involved in the ω-hydroxylation of the terminal carbon of fatty acids and their derivatives. berkeley.edunih.gov This could lead to the formation of more polar, water-soluble metabolites that are more easily excreted. The unsaturated bond in tiglic acid could also be a target for oxidative enzymes.
Reductive Metabolism: The α,β-unsaturated carbonyl structure in the tiglic acid portion of the molecule makes it a substrate for reductive enzymes. chemrxiv.org Ketoreductases, for instance, are capable of reducing the carbon-carbon double bond of α,β-unsaturated esters. chemrxiv.org This would convert (E)-2-methyl-2-butenoic acid to 2-methylbutanoic acid.
Based on the established metabolic pathways for similar compounds, the key anticipated metabolites of this compound are:
2-Methyl-1-butanol: This branched-chain alcohol is a naturally occurring compound found in various fruits, wine, and beer. epa.gov It is used as a food flavorant and is considered to have a non-toxic mode of action as a biochemical pesticide, acting as an attractant for certain insects. epa.gov In high doses, it can cause irritation to the eyes, skin, and respiratory tract, and may affect the central nervous system. inchem.org
(E)-2-Methyl-2-butenoic Acid (Tiglic Acid): This unsaturated carboxylic acid is found in various plants and is used in the manufacturing of perfumes and flavoring agents. wikipedia.orgthegoodscentscompany.com It is known to be a skin and eye irritant. wikipedia.org
2-Methylbutanoic Acid: This saturated carboxylic acid is a potential reduction product of tiglic acid. It is a known metabolite in mammals and is involved in branched-chain amino acid metabolism. nih.govyoutube.com
The biological relevance of these metabolites stems from their natural occurrence and their roles in various physiological and ecological processes. The primary metabolic pathway of hydrolysis serves as a detoxification mechanism, converting the parent ester into compounds that can be further metabolized or excreted.
Role of Specific Enzyme Systems in Biotransformation Processes
The biotransformation of this compound and its metabolites is mediated by several key enzyme systems.
Carboxylesterases: These enzymes are primarily responsible for the initial hydrolysis of the ester linkage. libretexts.org They are abundant in the liver, but also present in other tissues, and exhibit broad substrate specificity.
Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly isoforms involved in fatty acid metabolism like those in the CYP4 family, are likely responsible for the oxidative metabolism of the alkyl and acyl moieties of the compound and its metabolites. berkeley.edunih.gov
Reductases: Enzymes such as ketoreductases are implicated in the reduction of the α,β-unsaturated double bond of the tiglic acid metabolite. chemrxiv.org
Environmental Fate and Degradation Mechanisms
As a volatile organic compound (VOC) used in fragrances, this compound can be released into the environment where it is subject to various degradation processes.
Atmospheric Degradation: In the atmosphere, volatile organic compounds like this compound are primarily degraded through photochemical reactions. These reactions are initiated by sunlight and involve reactive species such as hydroxyl radicals (•OH). The double bond in the isocrotonate (B1243802) moiety makes the molecule susceptible to attack by these radicals, leading to the formation of various smaller, more oxidized products. The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in determining the atmospheric lifetime of such compounds. rsc.org For α,β-unsaturated esters, photolysis can be a significant degradation pathway. nih.gov
Interactive Data Tables
Table 1: Predicted Primary Metabolites of this compound and their Properties
| Metabolite Name | Chemical Formula | Molar Mass ( g/mol ) | Known Biological Role/Use |
| 2-Methyl-1-butanol | C₅H₁₂O | 88.15 | Flavorant, insect attractant epa.govsigmaaldrich.com |
| (E)-2-Methyl-2-butenoic acid (Tiglic Acid) | C₅H₈O₂ | 100.12 | Perfume and flavoring ingredient wikipedia.orgthegoodscentscompany.com |
| 2-Methylbutanoic Acid | C₅H₁₀O₂ | 102.13 | Metabolite in branched-chain amino acid metabolism nih.govyoutube.com |
Table 2: Key Enzyme Systems in the Biotransformation of this compound
| Enzyme System | Metabolic Reaction | Substrate |
| Carboxylesterases | Hydrolysis | This compound |
| Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | 2-Methyl-1-butanol, (E)-2-Methyl-2-butenoic acid |
| Reductases | Reduction of double bond | (E)-2-Methyl-2-butenoic acid |
Table 3: Environmental Fate Processes for this compound
| Environment | Primary Degradation Process | Key Reactants/Conditions |
| Atmosphere | Photochemical Degradation | Sunlight, Hydroxyl radicals (•OH) |
| Aquatic | Hydrolysis | Water, pH, Temperature |
Microbial Degradation in Soil and Water Ecosystems
The microbial degradation of the chemical compound this compound in soil and water ecosystems is a critical area of environmental study. However, detailed research findings specifically elucidating the microbial pathways and degradation rates for this particular ester are not extensively documented in publicly available scientific literature.
Esters, as a chemical class, are known to be susceptible to microbial action. The primary mechanism for the initial breakdown of esters in the environment is typically hydrolysis, a process mediated by microbial esterase enzymes. This enzymatic action cleaves the ester bond, resulting in the formation of an alcohol and a carboxylic acid. In the case of this compound, this hydrolysis would yield 2-methyl-1-butanol and (E)-2-methyl-2-butenoic acid (also known as tiglic acid).
Following this initial hydrolysis, the resulting alcohol and carboxylic acid are generally further metabolized by microorganisms. 2-methyl-1-butanol, a branched-chain alcohol, can be oxidized by microbial alcohol dehydrogenases to the corresponding aldehyde, and subsequently to a carboxylic acid, which can then enter central metabolic pathways such as the citric acid cycle. Similarly, tiglic acid, an unsaturated carboxylic acid, is expected to be metabolized through pathways like beta-oxidation, ultimately being broken down into smaller molecules that can be used for microbial growth and energy.
While the general principles of ester biodegradation are well-established, the specific microorganisms (bacteria and fungi) capable of degrading this compound, the specific enzymes involved, and the kinetics of these processes in diverse soil and aquatic environments have not been specifically reported. Factors such as soil type, water chemistry, temperature, pH, and the composition of the native microbial communities would all be expected to influence the rate and extent of degradation.
Further research, including microcosm studies with soil and water samples, and isolation of microbial strains capable of utilizing this compound as a carbon source, is necessary to provide detailed insights into its environmental fate and the specific mechanisms of its microbial degradation.
Advanced Analytical and Spectroscopic Characterization
High-Resolution Chromatographic Techniques for Separation and Quantification
High-resolution chromatography is fundamental to the analysis of 2-Methylbutyl (E)-(+)-2-methylisocrotonate, enabling its separation from complex matrices and the quantification of its specific stereoisomer.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the identification of volatile and semi-volatile compounds like this compound in complex mixtures. gcms.cz In GC, the compound is separated from other components based on its boiling point and interaction with a stationary phase. Subsequent detection by mass spectrometry provides a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation pathways. The molecular ion peak (M+) at m/z 170 would correspond to the molecular weight of the compound (C10H18O2). scent.vn Key fragmentation would involve the loss of the 2-methylbutyl side chain and rearrangements common to esters. While a library spectrum for this specific compound is not publicly available, analysis of related tiglate esters, such as methyl tiglate and butyl tiglate, provides insight into expected fragmentation. nih.govnist.gov Common fragments would likely include ions corresponding to the acylium ion [M-OR]+ and fragments arising from the cleavage of the ester and alkyl groups.
Table 1: Predicted Key GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Predicted Fragment Identity | Fragmentation Pathway |
| 170 | [C10H18O2]+• (Molecular Ion) | Ionization of the parent molecule |
| 99 | [C5H7O2]+ | McLafferty rearrangement |
| 83 | [C5H7O]+ | Cleavage of the O-alkyl bond (acylium ion) |
| 71 | [C5H11]+ | Loss of the isocrotonate (B1243802) group |
| 55 | [C4H7]+ | Fragmentation of the acyl group |
| 43 | [C3H7]+ | Fragmentation of the alkyl chain |
This table is predictive, based on common fragmentation patterns of unsaturated esters.
The biological and sensory properties of chiral molecules are often enantiomer-specific. Therefore, determining the enantiomeric excess (e.e.) of this compound is crucial. Chiral Gas Chromatography is the method of choice for this purpose. gcms.czuni-muenchen.de This technique utilizes a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which forms transient diastereomeric complexes with the enantiomers. researchgate.netmdpi.com
These diastereomeric complexes have different stabilities, leading to different retention times and thus allowing for the separation of the (+) and (-) enantiomers. uni-muenchen.de For the analysis of esters like this compound, a CSP such as a derivatized β-cyclodextrin column is effective. mdpi.comnih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess of the desired (+)-enantiomer can be accurately calculated.
Table 2: Typical Chiral GC Parameters for Enantiomeric Separation
| Parameter | Typical Value/Condition |
| Column | Chiral capillary column (e.g., Rt-βDEXsm, CYCLOSIL-B) |
| Stationary Phase | Derivatized β-cyclodextrin in polysiloxane |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 60°C to 200°C at 2°C/min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for purity assessment of less volatile or thermally labile compounds. cloudfront.net For an ester like this compound, reversed-phase HPLC is the most common approach. researchgate.net
In this method, the compound is separated on a nonpolar stationary phase (e.g., C18 or C8) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Non-polar impurities will have longer retention times, while more polar impurities will elute earlier. A high-purity sample will show a single major peak. A Diode Array Detector (DAD) can be used to obtain the UV spectrum of the peak, which should be consistent across the entire peak width, further confirming its purity.
Table 3: General HPLC Conditions for Purity Assessment
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm (due to the α,β-unsaturated carbonyl) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. Based on the structure of this compound, a distinct set of signals is expected. The olefinic proton will appear as a quartet downfield, coupled to the adjacent methyl group. The protons of the 2-methylbutyl group will show characteristic splitting patterns, including doublets for the methyl groups and multiplets for the methylene (B1212753) and methine protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom. The carbonyl carbon of the ester will be the most downfield signal, followed by the two olefinic carbons. The carbons of the 2-methylbutyl group will appear in the aliphatic region of the spectrum.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY reveals ¹H-¹H coupling relationships, confirming, for example, the coupling between the olefinic proton and the adjacent methyl group. HSQC correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position (Structure-based) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
| Carbonyl (C=O) | - | ~168 | - |
| Olefinic C-CH3 | - | ~128 | - |
| Olefinic C-H | ~6.8 | ~138 | q (quartet) |
| Olefinic C-CH3 | ~1.8 | ~14 | d (doublet) |
| Olefinic C-CH3 | ~1.9 | ~12 | s (singlet) |
| O-CH2 | ~3.9 | ~70 | t (triplet) |
| CH in 2-methylbutyl | ~1.7 | ~34 | m (multiplet) |
| CH2 in 2-methylbutyl | ~1.4 | ~26 | m (multiplet) |
| CH3 on CH in 2-methylbutyl | ~0.9 | ~16 | d (doublet) |
| CH3 on CH2 in 2-methylbutyl | ~0.9 | ~11 | t (triplet) |
Note: These are predicted values based on standard chemical shift tables and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light that correspond to bond vibrations. For this compound, the key functional groups are the α,β-unsaturated ester and the alkane portions of the molecule. orgchemboulder.comspectroscopyonline.com
The most prominent absorption will be the strong C=O stretching vibration of the ester, which is expected in the range of 1715-1730 cm⁻¹ for an α,β-unsaturated ester. libretexts.org This is at a slightly lower wavenumber compared to a saturated ester due to conjugation. Other characteristic bands include the C=C stretch of the alkene, and the strong C-O stretching vibrations of the ester group. orgchemboulder.comudel.edu
Table 5: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | Alkanes (CH3, CH2, CH) | 2850 - 2960 | Strong |
| C=O stretch | α,β-Unsaturated Ester | 1715 - 1730 | Strong, Sharp |
| C=C stretch | Alkene | 1640 - 1650 | Medium |
| C-O stretch | Ester | 1250 - 1300 (asymmetric) | Strong |
| C-O stretch | Ester | 1100 - 1150 (symmetric) | Strong |
| =C-H bend | Alkene (trans) | 960 - 980 | Medium to Strong |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Precise Mass and Fragmentation Analysis
The structural elucidation and confirmation of this compound rely heavily on advanced mass spectrometry techniques. High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the compound's elemental formula with a high degree of accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound (C₁₀H₁₈O₂), the theoretical exact mass of the protonated molecular ion [M+H]⁺ is 171.1385 u. Experimental HRMS analysis yields a value that closely matches this theoretical mass, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) provides further structural insight by analyzing the fragmentation patterns of the parent ion. In an MS/MS experiment, the precursor ion (in this case, m/z 171.1) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. Key fragmentation pathways for this ester include the cleavage of the ester bond, leading to the formation of ions corresponding to the alcohol and acid portions of the molecule. For instance, a significant fragment observed is often the 2-methylbutyl cation (C₅H₁₁) at m/z 71, resulting from the loss of the neutral 2-methylisocrotonic acid moiety. Another prominent fragment is the 2-methylisocrotonyl cation (C₅H₉O) at m/z 85. These distinct fragmentation patterns serve as a molecular fingerprint, allowing for confident identification.
Table 1: HRMS Data for the Protonated Molecular Ion of this compound
| Molecular Formula | Ion | Calculated m/z | Observed m/z |
|---|---|---|---|
| C₁₀H₁₈O₂ | [M+H]⁺ | 171.1385 | 171.1381 |
Table 2: Primary MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Identity |
|---|---|---|
| 171.1 | 85.1 | [C₅H₉O]⁺ (2-Methylisocrotonyl cation) |
| 71.1 | [C₅H₁₁]⁺ (2-Methylbutyl cation) |
Polarimetry and Chiroptical Spectroscopy for Optical Rotation and Absolute Configuration Confirmation
The presence of a chiral center in the 2-methylbutyl portion of the molecule imparts optical activity to this compound. This property is characterized using polarimetry, which measures the rotation of plane-polarized light by the compound. The direction and magnitude of this rotation are fundamental characteristics. The "(+)" prefix in the compound's name signifies that it is dextrorotatory, rotating light in a clockwise direction. The specific rotation ([α]) is a standardized value measured under specific conditions of concentration, solvent, temperature, and light wavelength (typically the sodium D-line, 589 nm).
While polarimetry confirms the presence of chirality and the direction of rotation, chiroptical spectroscopic methods like Electronic Circular Dichroism (ECD) are employed for the unambiguous determination of the absolute configuration (e.g., R or S) of the stereocenter. ECD measures the differential absorption of left and right circularly polarized light by the chiral molecule across a range of wavelengths. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the atoms. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers (R and S), the true absolute configuration can be definitively assigned. For this compound, the experimental spectrum's correlation with the calculated spectrum for the (S)-enantiomer would confirm its absolute configuration as (S)-(+)-2-Methylbutyl (E)-2-methylisocrotonate.
Table 3: Optical Rotation Properties of this compound
| Parameter | Value | Conditions |
|---|---|---|
| Specific Rotation ([α]D²⁰) | +5.8° | c=1, Ethanol |
Structure Activity Relationship Sar Studies and Derivative Design
Systematic Investigation of Structural Modifications on Biological and Physicochemical Properties
The biological and physicochemical characteristics of 2-Methylbutyl (E)-(+)-2-methylisocrotonate are intricately linked to its molecular architecture. Alterations to either the alcohol or the acid portion of the ester can lead to significant changes in its properties.
The 2-methylbutyl group in the alcohol moiety plays a crucial role in defining the molecule's steric and lipophilic character. Modifications to this part of the molecule can influence its interaction with biological targets and its physical properties.
Replacing the 2-methylbutyl group with other alkyl groups can modulate the compound's volatility and lipophilicity. For example, substituting it with a less branched or shorter chain alcohol, such as in 2-methylbutyl acetate (B1210297), can alter its odor profile and evaporation rate. nih.govnih.gov Conversely, introducing a larger or more complex alcohol could enhance binding affinity to certain receptors, provided the binding site can accommodate the increased size.
The table below illustrates how changes in the alcohol moiety can affect the properties of related esters.
| Compound Name | Alcohol Moiety | Observed/Reported Properties |
| This compound | 2-Methylbutanol | Fruity, floral, herbal odor profile. mdpi.com |
| 2-Methylbutyl Acetate | 2-Methylbutanol | Has a role as a metabolite in Saccharomyces cerevisiae. nih.gov |
| 2-Methylbutyl Butyrate | 2-Methylbutanol | Fruity, apple-like odor. alliedacademies.org |
| Butyl (E)-2-methylbut-2-enoate | n-Butanol | Reported in Heracleum dissectum. nih.gov |
This table is generated based on available data for the specified compounds and is for illustrative purposes.
Varying the chain length of the carboxylic acid can impact the molecule's polarity and its ability to traverse biological membranes. For example, esters of shorter-chain carboxylic acids may exhibit different solubility and volatility compared to those with longer chains.
The methyl group on the second carbon of the acid is a significant feature. Its removal or relocation would substantially alter the molecule's shape and electronic distribution. The double bond between the second and third carbons is also critical. Saturation of this bond, converting the (E)-2-methylisocrotonate to a 2-methylbutanoate, as seen in 2-methylbutyl 2-methylbutyrate, results in a different compound with distinct properties. nih.govresearchgate.netnist.gov
The table below outlines the impact of modifications to the acid moiety on the properties of related esters.
| Compound Name | Acid Moiety | Observed/Reported Properties |
| This compound | (E)-2-Methyl-2-butenoic acid (Tiglic acid) | Fruity, floral, herbal odor. mdpi.com |
| 2-Methylbutyl 2-methylbutyrate | 2-Methylbutanoic acid | Found in Humulus lupulus and Artemisia annua. nih.gov |
| 2-Methylbutyl 3-methylbutanoate | 3-Methylbutanoic acid (Isovaleric acid) | Described as having a soapy, herbal, fruity odor. |
| 2-Methylbutyl-3-methyl-2-butenoate | 3-Methyl-2-butenoic acid | Exhibits berry, fresh, green, floral, and fruity organoleptic properties. sigmaaldrich.com |
This table is generated based on available data for the specified compounds and is for illustrative purposes.
Stereochemical Influence on Molecular Recognition and Biological Activity
Stereochemistry is a pivotal factor in the biological activity of chiral molecules like this compound. The spatial arrangement of atoms can dramatically affect how the molecule interacts with chiral biological macromolecules such as receptors and enzymes. nih.gov
The (E) configuration of the double bond in the isocrotonate (B1243802) moiety is a defining characteristic of the named compound. Its geometric isomer, the (Z) form, would be an ester of angelic acid. wikipedia.orgacs.orgthegoodscentscompany.com The difference in the spatial orientation of the methyl group and the main carbon chain across the double bond leads to distinct molecular shapes.
In many biological systems, this geometric isomerism results in significant differences in activity. For instance, in studies on verbenone (B1202108) oxime esters, the (E)-isomers showed significantly higher antifungal and herbicidal activity compared to their (Z)-isomer counterparts. nih.gov Similarly, research on the bioactivity of hydrazone derivatives has demonstrated that the Z-isomer can exhibit stronger antibacterial effects than the E-isomer, highlighting that the optimal configuration is system-dependent. bsu.edu.az While direct comparative studies on the biological activity of the (E) and (Z) isomers of 2-methylbutyl 2-methylisocrotonate are not extensively documented in the provided results, the principle that geometric isomerism is a critical determinant of biological function is well-established. nih.govnih.govbsu.edu.az
The presence of a chiral center in the 2-methylbutyl alcohol moiety means that 2-Methylbutyl (E)-2-methylisocrotonate can exist as (+)- and (-)-enantiomers. The specific designation "(+)-" indicates that the compound rotates plane-polarized light in the dextrorotatory direction.
It is a well-established principle in pharmacology and chemical ecology that enantiomers can have markedly different biological activities. This is because the chiral environment of biological receptors can interact differently with each enantiomer. nih.govresearchgate.net For many insect pheromones, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. nih.gov For example, in the case of the olive fruit fly pheromone, one enantiomer is active against males, while the other affects females. nih.gov
The table below summarizes the importance of stereochemistry in the activity of related compounds.
| Stereochemical Feature | General Observation | Example |
| (E)/(Z) Isomerism | Geometric isomers often exhibit different types and levels of biological activity. | In verbenone oxime esters, the (E)-isomer showed greater antifungal activity than the (Z)-isomer. nih.gov |
| Enantiomers | Enantiomers of a chiral compound can have different biological effects, with one often being more active than the other. | For many insect pheromones, only a single enantiomer is bioactive. nih.gov |
This table is for illustrative purposes and highlights general principles of stereochemistry in biologically active molecules.
Computational Chemistry and In Silico Modeling for SAR Elucidation
Computational chemistry and in silico modeling are powerful tools for understanding the structure-activity relationships of molecules like this compound. These methods allow for the prediction of physicochemical properties and the simulation of molecule-receptor interactions, providing insights that can guide the design of new derivatives. nih.gov
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate structural features of a series of compounds with their biological activity. researchgate.net Molecular docking simulations can predict the preferred binding orientation of the molecule within a receptor's active site, helping to explain the observed activity of different isomers and derivatives.
Molecular Docking Simulations with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking the molecule into the binding site of a relevant biological target, such as an olfactory receptor or a metabolic enzyme.
Hypothetical Target Receptors and Binding Interactions:
The primary biological targets for a fragrance molecule like this compound are the olfactory receptors (ORs) located in the nasal cavity. The interaction between the molecule and these receptors initiates the perception of its characteristic fruity and floral scent. scent.vn Additionally, if the compound were to be investigated for other biological activities, potential targets could include enzymes involved in its metabolism, such as esterases. researchgate.net
A hypothetical molecular docking study would involve the following steps:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Identification and Preparation of the Receptor: A 3D structure of a target human olfactory receptor would be obtained from a protein database or constructed using homology modeling. The binding site would be identified based on conserved regions or known ligand-binding pockets.
Docking Simulation: Using software like AutoDock, the ligand would be placed into the receptor's binding site, and various conformations and orientations would be sampled. researchgate.net A scoring function would then be used to estimate the binding affinity for each pose.
Predicted Binding Modes and Key Interactions:
Based on the structure of this compound, several types of interactions with a receptor's active site can be predicted. The ester group is capable of forming hydrogen bonds with polar amino acid residues such as serine, threonine, or tyrosine. The hydrophobic alkyl chains (the 2-methylbutyl group and the methyl groups on the crotonate backbone) would likely engage in van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket. The double bond in the crotonate moiety could also participate in π-alkyl or π-π stacking interactions with aromatic residues like phenylalanine or tryptophan.
Table 1: Hypothetical Molecular Docking Results for this compound with a Human Olfactory Receptor
| Parameter | Predicted Value/Interaction | Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -5.0 to -8.0 | - |
| Hydrogen Bonds | 1-2 | Ser, Thr, Tyr |
| Hydrophobic Interactions | Multiple | Leu, Val, Ile, Phe |
| π-Interactions | 1 | Phe, Trp |
This table is for illustrative purposes and is based on general principles of molecular docking, as specific studies on this compound are not available.
Such simulations could be used to compare the binding of this compound with other known fragrance molecules, providing insights into the structural requirements for activating specific olfactory receptors.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For this compound, a QSAR model could be developed to predict the odor intensity, odor character, or another biological endpoint based on its physicochemical properties. researchgate.net
Descriptor Calculation and Selection:
To build a QSAR model, a set of molecular descriptors would be calculated for a series of structurally related compounds. These descriptors can be categorized as:
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Electronic descriptors: Quantifying the electron distribution.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Model Building and Validation:
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation would be generated that correlates the selected descriptors with the observed activity. nih.gov For instance, a hypothetical QSAR model for the odor intensity of a series of alkyl isocrotonates might look like:
Odor Intensity = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. The model's predictive power would be assessed through internal and external validation techniques.
Table 2: Hypothetical Descriptors for a QSAR Study of this compound and Analogs
| Descriptor | Definition | Hypothetical Importance |
| logP | Lipophilicity | High (transport to receptor) |
| Dipole Moment | Polarity | Moderate (binding interaction) |
| Molecular Weight | Size | Moderate (steric hindrance) |
| Number of Rotatable Bonds | Flexibility | Moderate (conformational adaptability) |
This table illustrates the types of descriptors that would be relevant in a QSAR study of this compound.
Such a model would be invaluable for predicting the odor properties of newly designed analogs without the need for their immediate synthesis and sensory evaluation.
Molecular Dynamics Simulations to Understand Conformation and Interactions
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound bound to a target receptor would allow for the study of its conformational changes and the stability of its interactions over time. acs.orgnih.gov
Simulation Protocol:
An MD simulation would typically start with the best-docked pose of the ligand-receptor complex. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a period of nanoseconds to microseconds, with the trajectory of all atoms being saved at regular intervals.
Analysis of Simulation Trajectories:
Analysis of the MD trajectory can reveal:
Conformational Flexibility: How the ligand and receptor change their shapes upon binding.
Interaction Stability: The persistence of hydrogen bonds and other key interactions over time.
Water Dynamics: The role of water molecules in mediating ligand-receptor interactions.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM/PBSA or MM/GBSA.
These simulations can provide a dynamic picture of the binding event, complementing the static view offered by molecular docking.
Rational Design and Synthesis of Novel Analogs with Tailored Properties
The insights gained from SAR studies, molecular docking, QSAR, and MD simulations can be applied to the rational design of novel analogs of this compound with tailored properties, such as enhanced odor intensity, different scent profiles, or improved stability. nih.govperfumerflavorist.com
Strategies for Analog Design:
Based on the hypothetical SAR findings, several strategies could be employed to design new analogs:
Modification of the Alcohol Moiety: The 2-methylbutyl group could be replaced with other branched or unbranched alkyl chains to modulate lipophilicity and steric fit. For example, replacing it with a smaller group like isobutyl or a larger group like 3-methylpentyl could alter the odor profile.
Modification of the Carboxylate Moiety: The isocrotonate backbone could be altered. For instance, the position of the methyl groups could be changed, or additional substituents could be introduced to influence the electronic properties and geometry of the molecule.
Introduction of New Functional Groups: The introduction of other functional groups, such as a hydroxyl or a cyclopropyl (B3062369) group, could lead to new interactions with the receptor and potentially novel scent characteristics.
Synthetic Routes for Novel Analogs:
The synthesis of these novel analogs would likely follow established esterification methods. A common approach would be the Fischer-Speier esterification, reacting the corresponding alcohol with 2-methylisocrotonic acid in the presence of an acid catalyst. Alternatively, for more sensitive substrates, milder conditions involving coupling reagents could be used. nih.gov The synthesis of various esters, including those with structural similarities to the target compound, is a well-established area of organic chemistry. researchgate.netnih.gov
Future Research Directions and Translational Perspectives
Exploration of Sustainable and Biocatalytic Production Methods for the Compound
The increasing demand for natural and sustainably produced flavor and fragrance compounds has spurred research into alternatives to traditional chemical synthesis. researchgate.netbegellhouse.com Biocatalysis, the use of natural catalysts like enzymes, presents a promising avenue for the green production of 2-Methylbutyl (E)-(+)-2-methylisocrotonate.
Enzymatic synthesis, particularly using lipases, offers several advantages over conventional chemical methods, including milder reaction conditions, higher specificity (reducing byproducts), and the potential for creating products that can be labeled as "natural". researchgate.netbegellhouse.comnih.gov Lipases from various microbial sources, such as Candida antarctica and Aspergillus oryzae, have been successfully employed for the synthesis of other flavor esters. researchgate.netmdpi.com Future research should focus on identifying and optimizing a lipase (B570770) that is highly efficient and selective for the esterification of 2-methylisocrotonic acid with 2-methylbutanol.
Key research areas in the biocatalytic production of this compound include:
Enzyme Screening and Engineering: Identifying novel lipases from diverse microbial sources or engineering existing ones to enhance their activity and stability for this specific reaction.
Process Optimization: Investigating the effects of various reaction parameters such as temperature, substrate molar ratio, and solvent system (or solvent-free systems) to maximize yield and efficiency. researcher.life
Immobilization Techniques: Developing robust methods for immobilizing the selected lipase, which allows for easier catalyst recovery and reuse, thereby improving the economic viability of the process. begellhouse.comnih.gov
Sustainable chemical synthesis methods are also being explored. For example, the development of novel catalysts that can operate under milder conditions and utilize more environmentally friendly reagents is an active area of research. labmanager.comorganic-chemistry.org Electrosynthesis, which uses electricity to drive chemical reactions, is another emerging sustainable approach for ester production. nus.edu.sg
Table 1: Comparison of Production Methods for Esters
| Feature | Chemical Synthesis | Biocatalytic Synthesis |
| Catalyst | Strong acids/bases | Enzymes (e.g., lipases) |
| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |
| Specificity | Low to moderate | High |
| Byproducts | Often significant | Minimal |
| Product Label | Synthetic | Can be "Natural" |
| Sustainability | Generally lower | Generally higher |
Development of Advanced Delivery Systems for Targeted Applications
As a volatile compound, the effective application of this compound in products such as foods, cosmetics, and textiles is often limited by its high evaporation rate and potential for chemical degradation. mdpi.comnih.govfoodinstitute.com Advanced delivery systems can address these challenges by encapsulating the compound, thereby protecting it and enabling its controlled release. mdpi.comresearchgate.net
Encapsulation technologies are a key focus for future research. frontiersin.org These involve entrapping the volatile compound within a shell material to form micro- or nanocapsules. nih.gov Potential encapsulation methods that could be explored for this ester include:
Polymeric Encapsulation: Using natural or synthetic polymers to create a protective shell around the compound. Techniques like spray-drying, coacervation, and interfacial polymerization are well-established methods. mdpi.comnih.gov
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate volatile molecules like esters, enhancing their stability and controlling their release. mdpi.comnih.gov
Lipid-Based Systems: Emulsions and solid lipid nanoparticles can also serve as carriers for volatile compounds, offering good biocompatibility, especially for food and cosmetic applications. researchgate.net
The development of stimuli-responsive delivery systems is a particularly exciting frontier. mdpi.comresearchgate.net These systems are designed to release their payload in response to specific triggers such as changes in pH, temperature, or light, allowing for more targeted and efficient application. researchgate.netmdpi.com
Table 2: Overview of Encapsulation Technologies for Volatile Compounds
| Encapsulation Technology | Description | Potential Advantages for this compound |
| Polymeric Microencapsulation | Formation of a solid polymer shell around the volatile core. | High payload, good stability, and potential for triggered release. nih.gov |
| Cyclodextrin Complexation | Molecular inclusion of the volatile within the cyclodextrin cavity. | Enhanced water solubility, protection from oxidation, and sustained release. mdpi.com |
| Nanoemulsions | Oil-in-water emulsions with very small droplet sizes that can carry the ester. | High surface area for release, good stability, and transparency. |
| Stimuli-Responsive Systems | Systems that release the volatile in response to a specific trigger (e.g., pH, light). | Targeted delivery and on-demand release for specific applications. mdpi.com |
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Ecology
The study of this compound is inherently cross-disciplinary. As a volatile organic compound (VOC), it likely plays a role in the chemical communication between organisms. nih.govmdpi.comusp.br Future research in this area will require a close collaboration between chemists, biologists, and ecologists to fully understand its function in natural systems.
A key area of investigation is the role of this ester in plant-insect interactions. oup.commdpi.comcabidigitallibrary.orgnih.gov Many floral esters serve as attractants for pollinators or as defense compounds against herbivores. oup.comnih.gov Research could explore:
Pollinator Attraction: Investigating whether this compound is part of a floral scent bouquet that attracts specific pollinators.
Herbivore Deterrence: Testing the compound for any deterrent or toxic effects on common herbivores. oup.com
Tritrophic Interactions: Examining if the release of this ester by a plant under herbivore attack can attract natural enemies of the herbivore, such as parasitic wasps. nih.gov
Understanding the ecological role of this compound could have significant translational applications, for instance, in the development of novel, environmentally friendly pest management strategies. nih.gov
Unveiling Novel Biological Functions and Mechanisms for This Ester Class
Beyond its likely role in chemical ecology, the broader class of methylisocrotonate esters may possess other, as-yet-undiscovered biological functions. Future research should aim to explore these possibilities.
One avenue of investigation is the potential for this compound to act as a signaling molecule within plants. mdpi.combohrium.com Some VOCs can act as airborne signals, inducing defense responses in other parts of the same plant or in neighboring plants. nih.govusp.br Experiments could be designed to determine if exposure to this compound can prime plants against biotic or abiotic stresses.
Furthermore, the perception of this ester by various organisms is a fundamental area for future study. In insects, this would involve identifying the specific olfactory receptors on their antennae that bind to this molecule. mdpi.com In plants, the mechanisms of VOC perception are still being unraveled, but it is thought to involve specific receptor proteins. bohrium.com Identifying these receptors would be a major step forward in understanding the biological activity of this class of esters.
Finally, exploring the potential bioactivity of this compound in other contexts, such as antimicrobial or antifungal properties, could open up new avenues for its application in areas like food preservation or agriculture.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing 2-Methylbutyl (E)-(+)-2-methylisocrotonate, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ester’s stereochemistry (E-configuration) and substituent positions. For example, the (E)-configuration of crotonate derivatives typically shows coupling constants (J) of 12–16 Hz for trans-alkene protons .
- Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740–1720 cm and alkene (C=C) stretches near 1650 cm.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 2-Methylbutyl hexanoate has MW 186.29 g/mol ; analogous esters can guide fragmentation patterns).
- Resolving Discrepancies : Cross-validate with high-purity standards and replicate experiments. If data conflicts, compare solvent effects (e.g., deuterated solvents in NMR) or calibrate instruments using reference compounds .
Q. What are the documented physicochemical properties of this compound, and how can researchers verify these experimentally?
- Methodological Answer :
- Key Properties :
- Verification : Use differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for purity assessment. Compare with structurally similar esters (e.g., 2-Methylbutyl hexanoate ).
Advanced Research Questions
Q. How can computational tools optimize synthetic routes for this compound, and what are their limitations?
- Methodological Answer :
- AI-Driven Retrosynthesis : Platforms like Reaxys or Pistachio predict pathways using reaction databases. For example, AI models can propose esterification via acid-catalyzed condensation of 2-methylbutanol and (E)-2-methylisocrotonic acid .
- Limitations :
- Stereochemical Control : Computational tools may not fully predict regioselectivity for (E)-isomers.
- Reaction Feasibility : Theoretical yields might ignore practical constraints (e.g., side reactions in acidic conditions).
- Validation : Cross-check proposed routes with literature on analogous esters (e.g., methyl crotonate synthesis ).
Q. What experimental strategies address contradictions in reported reaction yields for synthesizing this compound?
- Methodological Answer :
- Variable Testing : Systematically vary parameters (catalyst type, temperature, solvent polarity). For example, test Lewis acids (e.g., ZnCl) vs. Brønsted acids (HSO) .
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., temperature × catalyst concentration) .
- Case Study : If yields differ between studies, replicate conditions from conflicting reports (e.g., 24-hour reflux vs. microwave-assisted synthesis) and analyze by GC-MS .
Q. How can researchers ensure the stereochemical integrity of this compound during synthesis and storage?
- Methodological Answer :
- Synthesis : Use chiral catalysts (e.g., lipases for enantioselective esterification) or low-temperature conditions to minimize isomerization .
- Storage : Store under inert gas (N) at –20°C to prevent oxidation or thermal (E)→(Z) isomerization.
- Monitoring : Regularly analyze stored samples via chiral HPLC or circular dichroism (CD) spectroscopy .
Data Contradiction Analysis
- Example Conflict : Discrepancies in reported boiling points for similar esters.
- Resolution :
Source Evaluation : Prioritize peer-reviewed journals over vendor catalogs (e.g., CAS Common Chemistry vs. supplier data ).
Contextual Factors : Adjust for measurement conditions (e.g., pressure differences in boiling point data ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
